molecular formula C21H19N3O2 B2916263 N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide CAS No. 2034306-70-0

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No.: B2916263
CAS No.: 2034306-70-0
M. Wt: 345.402
InChI Key: MQRWDZOMMFMZKS-UHFFFAOYSA-N
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Description

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide (CAS: 2034434-78-9) is a synthetic small molecule with a molecular weight of 331.4 g/mol and the molecular formula C20H17N3O2 . This compound features a hybrid structure incorporating both indole and furanopyridine heterocyclic systems, a design frequently explored in medicinal chemistry for developing novel bioactive agents . Indole derivatives are recognized for their broad biological potential, including investigated applications in antiviral , antibacterial , and anticancer research . Specifically, indole-containing molecules have been studied as inhibitors of tubulin polymerization for anticancer research and have shown promise as novel inhibitors against viruses like Respiratory Syncytial Virus (RSV) in in vitro assays . The structural motif of a 1-methyl-1H-indole, as present in this compound, is a common feature in research compounds designed for biological evaluation . This product is intended for research purposes only and is not for human, veterinary, or household use. Researchers are advised to conduct appropriate safety assessments before use.

Properties

IUPAC Name

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2-(1-methylindol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-24-14-16(17-5-2-3-6-19(17)24)11-21(25)23-13-15-8-9-18(22-12-15)20-7-4-10-26-20/h2-10,12,14H,11,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRWDZOMMFMZKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=CN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and case studies that highlight its therapeutic potential.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Preparation of Intermediates :
    • Synthesis of furan and pyridine derivatives.
    • Formation of the indole-based structure.
  • Coupling Reaction :
    • Utilizing coupling agents (e.g., EDC, HOBt) to form the amide bond between the furan-pyridine intermediate and the indole derivative.
  • Final Assembly :
    • Purification and characterization using techniques such as NMR and mass spectrometry to confirm the structure.

Anticancer Properties

Recent studies have evaluated the anticancer activity of similar compounds, indicating a promising potential for this compound. For instance, derivatives with indole motifs have demonstrated significant antiproliferative effects against various cancer cell lines such as HeLa, MCF-7, and HT-29.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
7dHeLa0.52
7dMCF-70.34
7dHT-290.86

The mechanism of action often involves induction of apoptosis and cell cycle arrest at the G2/M phase, alongside inhibition of tubulin polymerization, similar to colchicine's mechanism .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition :
    • The compound may act as an enzyme inhibitor by binding to active sites, disrupting normal cellular functions.
  • Receptor Binding :
    • Its structural features allow it to modulate receptor activities, potentially influencing signaling pathways associated with cell proliferation and survival.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in preclinical models:

  • Study on Indole Derivatives : A series of indole-based compounds were tested for their antiproliferative effects against cancer cell lines. The most potent compound exhibited IC50 values in the low micromolar range and was shown to induce apoptosis through mitochondrial pathways .
  • Antimicrobial Evaluation : A study investigating furan-pyridine derivatives indicated broad-spectrum antimicrobial activity, suggesting that modifications to the furan or pyridine rings could enhance efficacy against resistant strains .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Physicochemical Properties

The target compound shares structural motifs with several analogues documented in the literature. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name / ID Molecular Formula Molecular Weight Melting Point (°C) Key Features
Target Compound: N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide C₂₁H₂₀N₃O₂S* ~378.5 (calc.) N/A Furan-pyridine linker, methyl-indole acetamide
N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide C₂₀H₁₉N₃O₂S 365.5 N/A Thiazole-furan linker, methyl-indole
(R)-N-Methyl-2-(2-methyl-1H-indol-3-yl)-2-(((2-nitrophenyl)thio)amino)acetamide C₁₈H₁₈N₄O₃S 394.4 159–187 Nitrophenyl-thio group, indole core
N-(6-(4-Methoxybenzyl)piperazinyl-pyridin-3-yl)-2-(imidazo[2,1-b]thiazol-3-yl)acetamide C₃₀H₃₀N₆O₂S 539.2 92–94 Imidazothiazole, piperazine-pyridine linker
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives Varies ~400–450 N/A Trimethoxyphenyl, indole-methyl acetamide

*Estimated based on structural similarity.

Key Observations :

  • Furan vs. Thiazole Linkers : The thiazole-containing analogue has a lower molecular weight (365.5 vs. ~378.5) but lacks the pyridine ring, which may influence solubility and binding interactions.
  • Indole Substitutions : Methylation at the indole N1 position (common in the target compound and ) enhances metabolic stability compared to unmethylated indoles (e.g., ).
  • Thermal Stability : Melting points for nitro-substituted indole acetamides range from 159–187°C , suggesting robust crystalline structures, whereas imidazothiazole derivatives exhibit lower melting points (80–118°C), likely due to flexible linkers.
Tubulin Polymerization Inhibition

Derivatives of N-((1-methyl-1H-indol-3-yl)methyl)acetamide (e.g., ) exhibit potent antiproliferative activity by inhibiting tubulin polymerization, with IC₅₀ values in the nanomolar range. The trimethoxyphenyl group in these analogues mimics the colchicine-binding site of tubulin . The target compound’s methyl-indole and pyridine-furan motifs may similarly disrupt microtubule dynamics, though experimental validation is required.

Enzyme Inhibition

Pyridine-containing acetamides, such as 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide, show strong binding to SARS-CoV-2 main protease (binding affinity < −22 kcal/mol) via interactions with HIS163 and ASN142 .

Anti-inflammatory Potential

Compounds like N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide combine indole with NSAID-like motifs (e.g., naproxen), highlighting the versatility of indole-acetamides in targeting inflammatory pathways. The target compound’s furan group may confer additional redox-modulatory effects.

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